molecular formula C9H9N5O2 B8515728 methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

Cat. No.: B8515728
M. Wt: 219.20 g/mol
InChI Key: LYGVLWRAJOVWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is a heterocyclic compound that features a tetrazole ring attached to a pyridine ring, with an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chloropyridine with sodium azide to form the tetrazole ring, followed by esterification with methyl bromoacetate. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds with biological molecules, enhancing its binding affinity. The pyridine ring can participate in π-π interactions, further stabilizing the compound’s binding to its target . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl [6-(1H-imidazol-1-yl)pyridin-2-yl]acetate
  • Methyl [6-(1H-pyrazol-1-yl)pyridin-2-yl]acetate
  • Methyl [6-(1H-triazol-1-yl)pyridin-2-yl]acetate

Uniqueness

Methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The tetrazole ring is known for its high stability and ability to form strong hydrogen bonds, making this compound particularly useful in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H9N5O2

Molecular Weight

219.20 g/mol

IUPAC Name

methyl 2-[6-(tetrazol-1-yl)pyridin-2-yl]acetate

InChI

InChI=1S/C9H9N5O2/c1-16-9(15)5-7-3-2-4-8(11-7)14-6-10-12-13-14/h2-4,6H,5H2,1H3

InChI Key

LYGVLWRAJOVWOL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NC(=CC=C1)N2C=NN=N2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (6-aminopyridin-2-yl)acetate (375 mg, 2.26 mmol) in glacial acetic acid (5 mL) was added triethyl orthoformate (1.13 mL, 6.77 mmol) and sodium azide (440 mg, 6.77 mmol). The reaction mixture was heated at 80° C. for 3 hours in a sealed vial and then cooled to ambient temperature. Once cooled, water (5 mL) and solid sodium bicarbonate were added until a pH range of 6-7 was achieved. The aqueous layer was extracted with ethyl acetate (3×20 mL). The combined organic layers were then dried over sodium sulfate, filtered and concentrated in vacuo. The crude residue was purified via MPLC (0-100% EtOAc/Hex gradient) to afford methyl [6-(1H-tetrazol-1-yl)pyridin-2-yl]acetate. 1H NMR (500 MHz, DMSO-d6): 10.1 (s, 1H), 8.2 (t, 1H), 8 (d, 1H), 7.6 (d, 1H), 4.0 (s, 3H), 3.6 (s, 2H). (M+H−28)+192.
Name
(6-aminopyridin-2-yl)acetate
Quantity
375 mg
Type
reactant
Reaction Step One
Quantity
1.13 mL
Type
reactant
Reaction Step One
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

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